molecular formula C8H11N3O2 B13523878 Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate

Cat. No.: B13523878
M. Wt: 181.19 g/mol
InChI Key: ZLLNEXJBVHVZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate is an organic compound that has gained attention in scientific research due to its unique structure and potential applications. This compound is characterized by a pyrimidine ring substituted with an aminomethyl group at the 6-position and an ethyl ester group at the 4-position. It is known for its versatility in various chemical reactions and its potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloromethylpyrimidine-4-carboxylate with ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 6-(aminomethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-3-6(4-9)10-5-11-7/h3,5H,2,4,9H2,1H3

InChI Key

ZLLNEXJBVHVZHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)CN

Origin of Product

United States

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